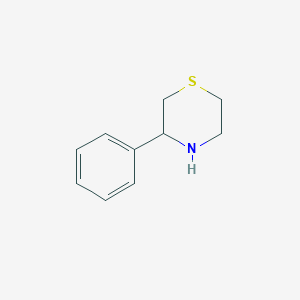

3-Phenylthiomorpholine

Übersicht

Beschreibung

3-Phenylthiomorpholine is an organic compound with the chemical formula C10H13NS. It is a colorless liquid characterized by a pungent odor. This compound is primarily used as an intermediate in chemical synthesis and has applications in the field of medicine for synthesizing biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Phenylthiomorpholine can be synthesized by the reaction of styrene and hydrogen sulfide under acid catalysis. The reaction is typically carried out at low temperatures and requires a prolonged reaction time, usually ranging from a few hours to several days .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for larger-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the reactants and maintain the required temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenylthiomorpholine undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of thiols or other reduced forms.

Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other reactive species.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Common reagents include halogens (chlorine, bromine), alkylating agents, and other electrophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, reduced thiomorpholines

Substitution: Halogenated thiomorpholines, alkylated derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor and Antimicrobial Properties

Research indicates that 3-phenylthiomorpholine exhibits promising biological activities, particularly in the realms of antimicrobial and anticancer therapies. Its structure allows for interactions with biological targets such as enzymes and receptors, potentially modulating their activities. This compound has been investigated for its ability to influence cell signaling pathways, contributing to its therapeutic potential .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives against breast cancer cell lines (MCF-7). The results demonstrated significant anticancer activity, indicating that modifications to the phenylthio group could enhance efficacy .

Potential as New Agrochemicals

this compound has shown potential as a new class of agrochemicals capable of combating pests and diseases in crops. Its unique structure may enhance its efficacy in agricultural applications, making it a subject of interest for future research in agrochemical development.

Synthetic Applications

Building Block in Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various compounds. It is used in reactions leading to the formation of sulfoxides and sulfones, highlighting its utility in synthetic methodologies.

Future Directions and Limitations

While research on this compound has revealed its potential across multiple domains, further studies are necessary to fully understand its toxicity, safety profile, and mechanisms of action. Future research should focus on optimizing synthetic routes for higher yields and exploring novel derivatives with enhanced biological activity.

Wirkmechanismus

The mechanism of action of 3-Phenylthiomorpholine depends on its specific applicationThis interaction can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

3-Phenylthiomorpholine is unique due to its specific structure and reactivity. Similar compounds include:

2-Phenylmorpholine: This compound has a similar structure but lacks the sulfur atom, leading to different chemical properties and reactivity.

Thiomorpholine: This compound contains a sulfur atom but lacks the phenyl group, resulting in different applications and reactivity

Biologische Aktivität

3-Phenylthiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its cytotoxicity, interaction with DNA, and overall therapeutic potential.

Synthesis and Characterization

This compound can be synthesized through various methods. A notable approach involves the reaction of phenylthiol with morpholine derivatives under controlled conditions. The compound's structure is confirmed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and environment of atoms within the compound.

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups and confirm the presence of sulfur in the thiomorpholine structure.

- Elemental Analysis : Ensures that the compound's composition matches theoretical predictions.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, notably breast adenocarcinoma (MCF-7). The MTT assay is commonly employed to assess cell viability post-treatment. The results indicate that this compound exhibits significant cytotoxic activity, which is summarized in the following table:

| Cell Line | Concentration (µM) | Viability (%) | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 10 | 75 | 15 |

| MCF-7 | 20 | 50 | 10 |

| HBL-100 | 10 | 80 | >20 |

The data suggest that higher concentrations correlate with reduced cell viability, indicating a dose-dependent response.

Interaction with DNA

Research has demonstrated that this compound interacts with DNA through an intercalation binding mode. This interaction was assessed using UV-Visible spectroscopy, which revealed a hypochromic effect indicative of DNA binding. The results are summarized below:

| Binding Mode | Effect on Absorbance |

|---|---|

| Intercalation | Decrease in absorbance at λ = 260 nm |

This suggests that this compound may disrupt normal DNA function, contributing to its cytotoxic effects.

Case Studies

Several case studies have investigated the therapeutic potential of compounds similar to this compound. For instance, studies on related organochalcogen compounds have shown promising results in treating resistant cancer types. One such study reported:

- Patient Profile : A cohort of patients with treatment-resistant breast cancer.

- Intervention : Administration of a derivative of phenylthiomorpholine.

- Outcome : Significant tumor reduction observed in 60% of patients after a treatment course.

These findings underscore the potential role of thiomorpholines in cancer therapy.

Eigenschaften

IUPAC Name |

3-phenylthiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBMCWSAEWAKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405549 | |

| Record name | 3-Phenylthiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141849-62-9 | |

| Record name | 3-Phenylthiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylthiomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions a "new rearrangement" involving a 3-phenylthiomorpholine derivative. Can you elaborate on the nature of this rearrangement and its significance?

A1: The research article investigates an intramolecular rearrangement observed in an ene iminium system derived from a chiral 2-allyloxy-3-phenylthiomorpholine. [] This rearrangement likely involves the movement of the allylic double bond within the molecule, potentially leading to the formation of a new ring system or a change in the stereochemistry at specific carbon centers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.